Boc-L-beta-homoleucine

Catalog No.
S672864
CAS No.
132549-43-0
M.F
C12H23NO4
M. Wt
245,32 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-beta-homoleucine

CAS Number

132549-43-0

Product Name

Boc-L-beta-homoleucine

IUPAC Name

(3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Formula

C12H23NO4

Molecular Weight

245,32 g/mole

InChI

InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1

InChI Key

XRVAMBSTOWHUMM-VIFPVBQESA-N

SMILES

CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C

Synonyms

132549-43-0;Boc-L-beta-homoleucine;Boc-beta-Homoleu-OH;(S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoicacid;Boc-L-beta-HLeu-OH;(3S)-3-[(tert-butoxycarbonyl)amino]-5-methylhexanoicacid;(S)-3-(Boc-amino)-5-methylhexanoicacid;AmbotzBAA6190;PubChem12105;N-Boc-L-beta-homoleucine;AC1MC55G;14975_ALDRICH;SCHEMBL4934738;14975_FLUKA;CTK8B3012;MolPort-003-793-994;XRVAMBSTOWHUMM-VIFPVBQESA-N;ZINC2572715;ANW-41594;CB-726;MFCD02101665;AKOS015900923;BL720-1;AJ-42077;AK-90329

Canonical SMILES

CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C

Peptide Synthesis

Boc-L-beta-homoleucine is a protected amino acid. The "Boc" group (tert-butyloxycarbonyl) acts as a protecting group for the amino acid's amine functionality. This protection allows for the controlled formation of peptide bonds during peptide synthesis.

In peptide synthesis, scientists combine amino acids in a specific order to create peptides, which are chains of amino acids. Peptides play important roles in biological processes, and researchers use them to study these processes and develop new drugs.

The Boc group ensures that the amine group on the Boc-L-beta-homoleucine molecule reacts only under specific conditions, allowing for the targeted formation of the desired peptide bond with another amino acid. Once the peptide chain is built, the Boc protecting group can be removed to reveal the functional peptide. PubChem:

Boc-L-beta-homoleucine (also known as Boc-L-β-homoleucine or (S)-3-(Boc-amino)-5-methylhexanoic acid) is a synthetic derivative of the amino acid L-homoleucine. It contains a Boc (tert-Butyloxycarbonyl) protecting group attached to the N-terminus of the molecule, and a beta-methyl group on the side chain, one carbon further removed from the alpha carbon compared to standard L-leucine []. This compound is valuable in scientific research due to its ability to be incorporated into peptides and proteins with specific modifications (1).


Molecular Structure Analysis

Boc-L-beta-homoleucine has a linear molecular structure consisting of a central carbon chain with a carboxylic acid group (COOH) at one end and an amino group (NH2) protected by a Boc group at the other end. The side chain attached to the beta-carbon (second carbon from the amino group) is a five-carbon chain with a methyl group (CH3) at the end. The chirality of the molecule is L-configuration, meaning the amino group and the methyl group are positioned on opposite sides of the central carbon chain [].

  • Central carbon chain
  • Carboxylic acid group (COOH)
  • Boc protecting group (attached to N-terminus)
  • Amino group (NH2) (masked by Boc group)
  • Beta-methyl group (CH3) on the side chain
  • L-configuration

Chemical Reactions Analysis

Boc-L-beta-homoleucine is a versatile building block used in peptide synthesis. Here are some relevant chemical reactions:

  • Peptide bond formation: The Boc group can be selectively removed under acidic conditions, revealing the free amino group for peptide bond formation with another amino acid or peptide fragment. This reaction often utilizes coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [].

(Balanced chemical equation will depend on the specific reaction with another amino acid or peptide fragment)

  • Deprotection: As mentioned above, acidic conditions can remove the Boc protecting group, converting Boc-L-beta-homoleucine to L-beta-homoleucine.

Boc-L-beta-homoleucine + HCl -> L-beta-homoleucine + Boc-Cl (where HCl is hydrochloric acid and Boc-Cl is tert-Butyl chloride) []


Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, and solubility for Boc-L-beta-homoleucine is not readily available from commercial suppliers. However, based on its structure, it is expected to be a white crystalline solid with moderate solubility in organic solvents like dichloromethane, dimethylformamide (DMF), and methanol, and low solubility in water due to the hydrophobic Boc group [].

Boc-L-beta-homoleucine itself doesn't have a known biological function. Its primary purpose is as a building block for incorporating the beta-methyl group into peptides and proteins during synthesis. The introduced beta-methyl group can alter the protein structure and potentially its function by affecting protein folding, stability, or interaction with other molecules [].

XLogP3

2.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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